ENPP3 Inhibitor -

ENPP3 Inhibitor

Catalog Number: EVT-10962388
CAS Number:
Molecular Formula: C21H19N5O4S2
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of ENPP3 inhibitors often involves complex organic chemistry techniques. One effective method reported is a two-step palladium-catalyzed procedure that includes Suzuki–Miyaura cross-coupling followed by Buchwald–Hartwig reactions. This approach allows for the creation of benzo[4,5]furo[3,2-b]indoles that exhibit significant inhibitory activity against nucleotide pyrophosphatases, including ENPP3 .

The synthesis typically requires careful selection of substrates and conditions to optimize yield and purity while ensuring the resulting compound maintains its biological activity.

Molecular Structure Analysis

Structure and Data
The molecular structure of the ENPP3 inhibitor can be represented by the formula C20H14F3NO5SC_{20}H_{14}F_{3}NO_{5}S, with a molecular weight of approximately 437.4 g/mol. The structural analysis reveals a complex arrangement that contributes to its ability to bind selectively to the active site of ENPP3 while minimizing interactions with other enzymes in the nucleotide pyrophosphatase family .

Key Structural Features

  • Catalytic Domain: Contains essential residues for substrate binding.
  • Nuclease-like Domain: Contributes to stability and enzymatic function.
  • Somatomedin B-like Domain: Implicated in protein-protein interactions.
Chemical Reactions Analysis

Reactions and Technical Details
ENPP3 inhibitors primarily function through competitive inhibition mechanisms. The binding of these inhibitors to the active site prevents substrate access, thereby inhibiting the hydrolysis of nucleotides such as UDP-GlcNAc. This inhibition has been shown to significantly alter glycosylation patterns within cells, impacting various cellular functions .

Reaction Mechanism

  1. Substrate Binding: The inhibitor binds to the active site.
  2. Enzyme Inhibition: Prevents hydrolysis of nucleotide substrates.
  3. Biological Impact: Alters glycosyltransferase activity and cellular glycosylation profiles.
Mechanism of Action

Process and Data
The mechanism by which ENPP3 inhibitors exert their effects involves competitive inhibition where they mimic the natural substrates of ENPP3. By occupying the active site, these inhibitors prevent the enzyme from catalyzing its normal reactions, which include the hydrolysis of nucleotide sugars critical for glycosylation processes .

Key Points

  • Inhibition leads to increased levels of nucleotide sugars.
  • Changes in glycosylation can influence cell signaling and tumor progression.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of ENPP3 inhibitors indicate they are solid at room temperature with specific characteristics such as:

  • Color: Varies according to product specifications.
  • Odor: Characteristic odor noted.
  • Flammability: Not flammable under standard conditions.

Relevant Data

  • Melting Point: Undetermined.
  • Boiling Point: Undetermined.
  • Stability: No known hazardous reactions under recommended storage conditions .
Applications

Scientific Uses
ENPP3 inhibitors have significant potential in scientific research and therapeutic applications:

  • Cancer Therapy: Targeting tumor cells expressing high levels of ENPP3 could enhance treatment efficacy.
  • Glycobiology Research: Understanding the role of glycosylation in cellular processes can lead to new insights into disease mechanisms.
  • Drug Development: The specificity of these inhibitors makes them valuable tools for developing new therapeutic agents aimed at modulating enzyme activity in various diseases .
Introduction: ENPP3 as a Therapeutic Target

Structural Biology of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3)

ENPP3 is a type II transmembrane glycoprotein comprising several conserved domains:

  • Two N-terminal Somatomedin B-like domains (SMB1 and SMB2): Stabilize the protein and facilitate homodimerization, though their role in catalysis remains indirect [3] [8].
  • Catalytic Phosphodiesterase (PDE) domain: Harbors a zinc-dependent active site. Two zinc ions (Zn²⁺) are coordinated by conserved residues (His, Asp, Thr), enabling nucleophilic hydrolysis of phosphodiester bonds [3] [7].
  • Lasso Loop (LL): Connects the PDE domain to the C-terminal region, maintaining structural rigidity [3].
  • Nuclease-like domain (NUC): Catalytically inactive but stabilizes the PDE domain via calcium-binding EF-hand motifs [3] [7].

Table 1: Structural Domains of ENPP3

DomainFunctionKey Features
SMB1/SMB2Structural stabilization, dimerizationDisulfide bridges; weak intramolecular interactions
PDE DomainSubstrate hydrolysisZn²⁺-dependent active site; conserved Thr nucleophile
Lasso Loop (LL)Interdomain linkageWraps around PDE-NUC interface
NUC DomainStructural reinforcementEF-hand Ca²⁺-binding motif; enhances PDE stability

ENPP3’s catalytic mechanism involves substrate binding between the zinc ions, followed by nucleophilic attack by Thr. This process hydrolyzes nucleotides (e.g., ATP → AMP + PPi) and cyclic dinucleotides [1] [3]. Unlike ENPP1, ENPP3 lacks the "insertion loop" that confers phospholipase activity to ENPP2, restricting its substrate profile to nucleotides [3].

ENPP3 Expression Patterns in Normal and Pathological Tissues

Normal Tissues

ENPP3 exhibits tissue-enhanced expression in humans, predominantly localizing to:

  • Digestive System: Jejunal mucosa, duodenum, and colon epithelia [4] [8].
  • Immune Cells: Basophils, mast cells, and tissue-resident macrophages [7] [8].
  • Reproductive Organs: Prostate, uterus, and seminal vesicles [4] [8].Notably, ENPP3 is absent in the liver, pancreas, and lung under physiological conditions [7] [8].

Pathological Tissues

ENPP3 is overexpressed in several malignancies:

  • Renal Cell Carcinoma (RCC): 92.3% of clear cell RCC samples show ENPP3 positivity, with 83.9% exhibiting high expression [6]. Minimal expression occurs in adjacent healthy kidney tissue.
  • Colon Cancer: Upregulated in tumor epithelia, correlating with metastatic progression [7] [8].
  • Ovarian Cancer: Elevated in endometrioma, suggesting utility as a biomarker [7].
  • Mastocytosis: Mast cells display amplified ENPP3 levels, serving as a diagnostic marker [7] [8].

Table 2: ENPP3 Expression in Normal vs. Pathological Tissues

Tissue/ConditionENPP3 Expression LevelClinical Significance
Normal
- Small intestineHighNucleotide metabolism
- Basophils/Mast cellsConstitutiveAllergy regulation
- Kidney (proximal tubules)Low/UndetectableBaseline physiological function
Pathological
- Clear cell RCCVery highTherapeutic target (AGS16F ADC)
- Colon adenocarcinomaHighTumor progression biomarker
- MastocytosisEnhancedDiagnostic marker for mast cell activation

Enzymatic Functions and Substrate Specificity of ENPP3

ENPP3 hydrolyzes extracellular nucleotides with broad specificity:

  • Primary Substrates: ATP, GTP, UTP, and CTP, metabolized into nucleoside monophosphates (AMP, GMP, etc.) and PPi [4] [8].
  • Other Substrates:
  • UDP-sugars (e.g., UDP-GlcNAc): Cleaved into UMP and sugar-1-phosphate, indirectly inhibiting glycosyltransferases like GnT-IX. This alters cellular glycosylation patterns, impacting cell adhesion and signaling [5] [7].
  • Cyclic dinucleotides: Though less efficient than ENPP1, ENPP3 degrades 2′3′-cGAMP, attenuating stimulator of interferon genes (STING) pathway activation [1] [7].

Key Functional Roles:

  • Purinergic Signaling Regulation:
  • Hydrolyzes extracellular ATP, preventing sustained activation of P2X/P2Y receptors on immune cells. This limits basophil/mast cell degranulation and inflammation [7] [8].
  • Glycan Biosynthesis Modulation:
  • Depletes UDP-GlcNAc pools via hydrolysis, reducing substrate availability for glycosyltransferases. Generated UMP competitively inhibits enzymes like GnT-IX, perturbing glycan-dependent processes [5].
  • Immune Homeostasis:
  • In basophils, ENPP3 upregulation following FcεRI cross-linking dampens ATP-driven allergic responses [7].

Rationale for Targeted Inhibition of ENPP3

Inhibition of ENPP3 is therapeutically justified across multiple disease contexts:

Oncology

  • Renal Cell Carcinoma: High ENPP3 expression in RCC tumors (>90% of cases) enables antibody-drug conjugate (ADC) delivery. AGS16F (anti-ENPP3-mcMMAF) internalizes into tumor cells, releasing the cytotoxic payload monomethyl auristatin F (MMAF). This induces G2/M arrest and apoptosis, suppressing tumor growth in vivo [6] [7].
  • Tumor Microenvironment (TME) Modulation: Extracellular ATP accumulation from ENPP3 inhibition activates P2 receptors on dendritic cells, enhancing antitumor immunity [7].

Allergic Diseases

  • Basophil/Mast Cell Activation: ENPP3 blockade elevates extracellular ATP, exacerbating FcεRI-mediated inflammation. Paradoxically, inhibitors could serve as diagnostic tools: ENPP3 (CD203c) is a biomarker for basophil activation in IgE-mediated allergies (e.g., insect venom, latex) [7] [8].

Metabolic & Inflammatory Disorders

  • Glycosylation Defects: Inhibiting ENPP3’s UDP-sugar hydrolysis may restore normal glycan biosynthesis, rectifying glycosyltransferase dysfunction [5].
  • Vascular Calcification: ENPP3 interacts with glutamate ionotropic receptor AMPA type subunit 2 (GRIA2), influencing MAPK signaling in vascular smooth muscle cells—a pathway implicated in calcification [7].

Emerging Therapeutic Strategies

  • Antibody-Drug Conjugates (ADCs): AGS16F exemplifies ENPP3-targeted cytotoxicity in RCC [6].
  • Small-Molecule Inhibitors: Nucleotide analogs blocking the catalytic site remain exploratory but show promise [7].
  • Diagnostic Applications: Anti-ENPP3 antibodies detect activated basophils/mast cells in allergy testing [8].

ENPP3 inhibition thus represents a multipronged strategy to disrupt pathogenic nucleotide metabolism, immune dysregulation, and oncogenic signaling.

Properties

Product Name

ENPP3 Inhibitor

IUPAC Name

2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide

Molecular Formula

C21H19N5O4S2

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30)

InChI Key

VXNXKGJSGMZXLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.